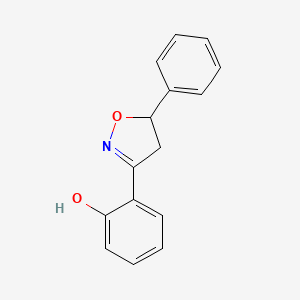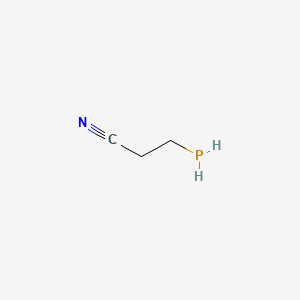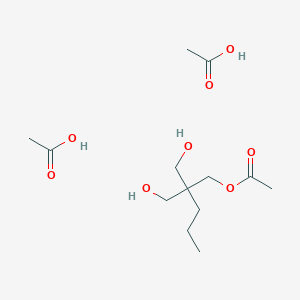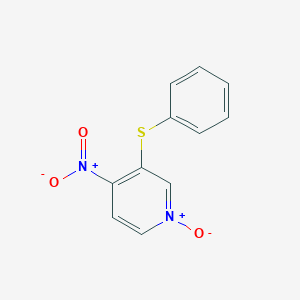![molecular formula C8H8ClNO4S B14718470 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate CAS No. 13127-33-8](/img/structure/B14718470.png)
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is a heterocyclic organic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, apoptotic, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate typically involves the cyclization of pyridine derivatives with thiazole precursors. One common method is the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the thiazolopyridine core . The perchlorate salt is then obtained by treating the resulting compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-2 and C-5 positions of the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted thiazolopyridines, which can exhibit different biological activities depending on the nature of the substituents .
Applications De Recherche Scientifique
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Utilized in the development of functional organic materials
Mécanisme D'action
The mechanism of action of 2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate involves its interaction with various molecular targets. It has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolopyrimidines: These compounds share a similar thiazole-pyridine core but differ in their substitution patterns and biological activities.
Thiazolopyridines: Other derivatives of thiazolopyridine exhibit varying degrees of pharmacological activities.
Uniqueness
2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to form stable perchlorate salts also enhances its solubility and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
13127-33-8 |
|---|---|
Formule moléculaire |
C8H8ClNO4S |
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
2-methyl-[1,3]thiazolo[3,2-a]pyridin-4-ium;perchlorate |
InChI |
InChI=1S/C8H8NS.ClHO4/c1-7-6-9-5-3-2-4-8(9)10-7;2-1(3,4)5/h2-6H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
VCEQJKBOWAOXHS-UHFFFAOYSA-M |
SMILES canonique |
CC1=C[N+]2=CC=CC=C2S1.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-Pyran, tetrahydro-2-[(3-nitrophenyl)methoxy]-](/img/structure/B14718390.png)






![Ethyl 4-[4-(benzyloxy)phenyl]butanoate](/img/structure/B14718434.png)


![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)


